SB 204070A

5-HT4 receptor Radioligand binding Guinea-pig striatum

SB 204070A is a research-grade 5-HT4 receptor antagonist distinguished by its nanomolar affinity (pKi 10.9) and exceptional >5,000-fold selectivity over other 5-HT subtypes. Its unsurmountable antagonism in tissue bath preparations enables precise dissection of receptor binding kinetics. Supplied with comprehensive analytical documentation, this compound is ideal for laboratories requiring a definitive reference antagonist for target engagement studies, receptor autoradiography, or in vivo CNS/GI models via parenteral routes. Select this standard to ensure reproducible, high-impact pharmacological data.

Molecular Formula C19H28Cl2N2O4
Molecular Weight 419.3 g/mol
CAS No. 148688-01-1
Cat. No. B1680789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 204070A
CAS148688-01-1
Synonyms(1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride
SB 204070
SB 204070A
SB-204070
SB-204070A
Molecular FormulaC19H28Cl2N2O4
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl
InChIInChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H
InChIKeyYEQGKAOSYSXEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB 204070A (CAS 148688-01-1): A Highly Selective 5-HT4 Receptor Antagonist for Neuropharmacology and GI Research


SB 204070A, also known as (1-butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride, is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor [1]. It belongs to a series of 5-HT4 receptor antagonists derived from metoclopramide and is characterized by its nanomolar affinity for the 5-HT4 receptor and exceptional selectivity over other serotonin receptor subtypes [1][2].

SB 204070A vs. Generic 5-HT4 Antagonists: Critical Differences in Potency, Oral Bioavailability, and In Vivo Pharmacology


The selection of a 5-HT4 receptor antagonist for research or industrial applications cannot be based solely on class-level pharmacology. Critical differences in receptor binding affinity, functional antagonism profiles (competitive vs. unsurmountable), and, most importantly, oral bioavailability exist among structurally distinct 5-HT4 antagonists. For instance, SB 204070A exhibits an exceptionally high affinity (pKi 10.9) compared to other well-known antagonists like RS 39604 (pKi 9.1) [1]. Furthermore, while SB 204070A is highly potent via parenteral routes, it demonstrates negligible oral bioavailability, a key differentiating factor from orally active antagonists such as RS 39604 or SB 207266A [1][2]. Relying on a generic or less well-characterized 5-HT4 antagonist may lead to misinterpretation of experimental results due to insufficient potency, off-target effects, or unexpected pharmacokinetic properties.

SB 204070A Quantitative Evidence: Head-to-Head Comparisons for Scientific Selection


SB 204070A Binding Affinity: Superior pKi vs. RS 39604 in Guinea-Pig Striatal Membranes

In a direct head-to-head comparison, SB 204070A demonstrated significantly higher affinity for the 5-HT4 receptor than RS 39604. In guinea-pig striatal membranes, both compounds inhibited the specific binding of the radioligand [3H]-GR 113808 in a concentration-dependent manner. The pKi estimate for SB 204070A was 10.9, while the pKi for RS 39604 was 9.1 [1]. This difference corresponds to an approximate 63-fold higher affinity for SB 204070A.

5-HT4 receptor Radioligand binding Guinea-pig striatum

SB 204070A Functional Antagonism: 100-Fold Higher In Vivo Potency vs. GR 113808 in Mouse Diarrhea Model

SB 204070A displayed markedly superior in vivo potency compared to the selective 5-HT4 antagonist GR 113808 in a mouse model of 5-hydroxytryptophan (5-HTP)-induced diarrhea. The ID50 for inhibiting diarrhea was 0.003 mg/kg i.p. for SB 204070A, while GR 113808 required a much higher dose with an ID50 of 0.31 mg/kg i.p. [1].

5-HT4 receptor In vivo pharmacology Gastrointestinal motility

SB 204070A Receptor Selectivity Profile: >5,000-Fold Selectivity Over Other 5-HT Subtypes

SB 204070A exhibits an exceptional selectivity profile for the 5-HT4 receptor over a panel of other serotonin receptor subtypes. Radioligand binding studies demonstrate that it displays greater than 5,000-fold selectivity for 5-HT4 over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, and 5-HT3 receptors [1]. This high degree of selectivity is a critical feature for a pharmacological tool, as it minimizes confounding effects from interactions with other serotonin receptors.

5-HT4 receptor Selectivity Off-target activity

SB 204070A Oral Bioavailability: Negligible vs. Orally Active Antagonist RS 39604

A critical differentiator for SB 204070A is its negligible oral bioavailability. In a comparative study, SB 204070A was inactive when administered via the intraduodenal (i.duod.) route in micropigs at doses up to 3 mg/kg, and orally in mice at doses up to 30 mg/kg, for inhibiting 5-HT-induced tachycardia and 5-HTP-induced diarrhea, respectively. In stark contrast, the comparator RS 39604 demonstrated oral activity with ID50 values of 254.5 μg/kg i.duod. (micropig) and 1.1 mg/kg p.o. (mouse) in the same assays [1].

5-HT4 receptor Pharmacokinetics Oral bioavailability

SB 204070A Functional Antagonism Mechanism: Unsurmountable Antagonism in Rat Esophagus and Guinea-Pig Colon

SB 204070A demonstrates a distinct functional antagonism profile in certain tissue preparations. In the rat isolated esophagus, precontracted with carbachol, and in the guinea-pig proximal colon, SB 204070A behaves as an unsurmountable antagonist of 5-HT-induced relaxation and contraction, respectively. This is in contrast to RS 39604, which acts as a competitive antagonist in these same assays [1]. The unsurmountable nature of antagonism suggests a pseudo-irreversible or very slowly reversible binding interaction with the 5-HT4 receptor in these tissues.

5-HT4 receptor Functional antagonism Tissue pharmacology

Optimal Research Applications for SB 204070A Based on Quantitative Evidence


In Vitro Characterization of 5-HT4 Receptor Function in Isolated Tissue Preparations

SB 204070A is ideally suited for in vitro pharmacological studies in isolated tissue baths, such as guinea-pig distal colon or rat esophagus, where its high potency (pIC50 ~10.1, pA2 up to 11.0) [1][2] and selective antagonism allow for precise dissection of 5-HT4 receptor-mediated responses. Its unsurmountable antagonism in certain preparations also makes it a valuable tool for investigating receptor binding kinetics [3].

Acute In Vivo Studies of Central and Peripheral 5-HT4 Receptor Function via Parenteral Administration

Due to its negligible oral bioavailability [1], SB 204070A is best employed in acute in vivo studies using parenteral routes (e.g., subcutaneous, intraperitoneal, intravenous). Its high potency (e.g., ID50 of 0.003 mg/kg i.p. in a mouse diarrhea model) [2] and demonstrated anxiolytic-like effects in rodent behavioral tests at low doses (0.01-1 mg/kg s.c.) [3] make it a potent tool for exploring the role of 5-HT4 receptors in CNS and GI function.

Use as a High-Affinity Radioligand for 5-HT4 Receptor Binding Assays

The exceptionally high affinity of SB 204070A for the 5-HT4 receptor (pKi 10.9 in guinea-pig striatum) [1] makes it, or a closely related analog, a strong candidate for development into a radiolabeled probe for receptor autoradiography and binding studies, enabling high-resolution mapping and quantification of 5-HT4 receptors in tissue sections.

Pharmacological Validation of Novel 5-HT4 Receptor Modulators

Given its high potency and well-characterized selectivity profile (>5,000-fold over other 5-HT receptors) [1], SB 204070A serves as a definitive reference antagonist for validating the target engagement and functional effects of novel, putative 5-HT4 receptor agonists, partial agonists, or antagonists in both in vitro and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB 204070A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.